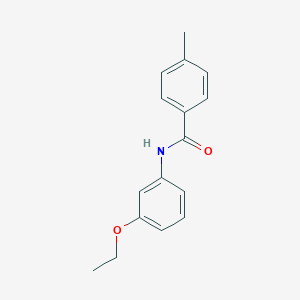
N-(3-ethoxyphenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethoxyphenyl)-4-methylbenzamide, also known as EPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EPM is a member of the benzamide class of compounds and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(3-ethoxyphenyl)-4-methylbenzamide is not fully understood, but it has been suggested that it may act through the modulation of various neurotransmitter systems, including the glutamatergic and cholinergic systems. N-(3-ethoxyphenyl)-4-methylbenzamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(3-ethoxyphenyl)-4-methylbenzamide has been shown to have various biochemical and physiological effects. It has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons. N-(3-ethoxyphenyl)-4-methylbenzamide has also been shown to decrease levels of pro-inflammatory cytokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-ethoxyphenyl)-4-methylbenzamide in lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing harm to cells or organisms. However, one limitation is that N-(3-ethoxyphenyl)-4-methylbenzamide is not very soluble in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several potential future directions for research on N-(3-ethoxyphenyl)-4-methylbenzamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3-ethoxyphenyl)-4-methylbenzamide has also been suggested as a potential treatment for depression and anxiety disorders. Further studies are needed to fully understand the mechanisms of action of N-(3-ethoxyphenyl)-4-methylbenzamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(3-ethoxyphenyl)-4-methylbenzamide involves the reaction of 3-ethoxyaniline with 4-methylbenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain N-(3-ethoxyphenyl)-4-methylbenzamide in its pure form.
Applications De Recherche Scientifique
N-(3-ethoxyphenyl)-4-methylbenzamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential as a neuroprotective agent, as it has been found to protect against neuronal damage caused by oxidative stress and excitotoxicity. N-(3-ethoxyphenyl)-4-methylbenzamide has also been studied for its potential to improve cognitive function and memory.
Propriétés
Nom du produit |
N-(3-ethoxyphenyl)-4-methylbenzamide |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
N-(3-ethoxyphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-19-15-6-4-5-14(11-15)17-16(18)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3,(H,17,18) |
Clé InChI |
AEZGLAHISXOXRH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C |
SMILES canonique |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267922.png)
![10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267923.png)
![10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267925.png)
![10-(4-bromophenyl)-8-(2-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267926.png)
![10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267927.png)
![10-(4-chlorophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267930.png)
![10-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267932.png)
![8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267943.png)
![8-(2,4-dimethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267948.png)
![8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267949.png)
![8-(4-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267950.png)
![8-(2-chlorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267951.png)
![8-(3-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267953.png)
![8,10-diphenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267956.png)